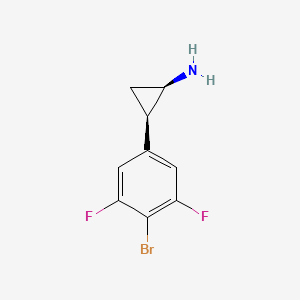
Lsd1/2-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lsd1/2-IN-3 is a compound that acts as an inhibitor of lysine-specific histone demethylases 1 and 2. These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from specific lysine residues on histone proteins. The inhibition of these enzymes has significant implications in various biological processes, including cancer progression and other diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1/2-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route may vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the core chemical structure through a series of reactions such as condensation, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize impurities.
Use of Industrial Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure its purity and consistency.
化学反应分析
Types of Reactions
Lsd1/2-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted products with different functional groups.
科学研究应用
Lsd1/2-IN-3 has a wide range of scientific research applications, including:
作用机制
Lsd1/2-IN-3 exerts its effects by inhibiting the activity of lysine-specific histone demethylases 1 and 2. These enzymes are responsible for removing methyl groups from specific lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound prevents the removal of methyl groups, leading to changes in chromatin structure and gene expression . The molecular targets of this compound include the active sites of lysine-specific histone demethylases, where it binds and inhibits their enzymatic activity .
相似化合物的比较
Lsd1/2-IN-3 is unique in its ability to selectively inhibit both lysine-specific histone demethylases 1 and 2, making it a valuable tool for studying the role of these enzymes in various biological processes. Similar compounds include:
Tranylcypromine: An irreversible inhibitor of lysine-specific histone demethylase 1, used in cancer research.
GSK-2879552: Another selective inhibitor of lysine-specific histone demethylase 1, used in preclinical and clinical studies.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications, highlighting the unique properties of this compound in scientific research.
属性
分子式 |
C9H8BrF2N |
|---|---|
分子量 |
248.07 g/mol |
IUPAC 名称 |
(1R,2R)-2-(4-bromo-3,5-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8BrF2N/c10-9-6(11)1-4(2-7(9)12)5-3-8(5)13/h1-2,5,8H,3,13H2/t5-,8-/m1/s1 |
InChI 键 |
VEESSMHTAMEHGS-SVGQVSJJSA-N |
手性 SMILES |
C1[C@@H]([C@@H]1N)C2=CC(=C(C(=C2)F)Br)F |
规范 SMILES |
C1C(C1N)C2=CC(=C(C(=C2)F)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


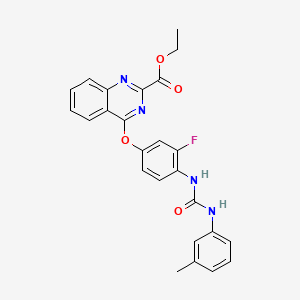
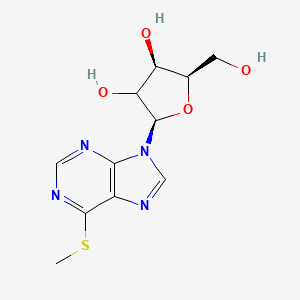
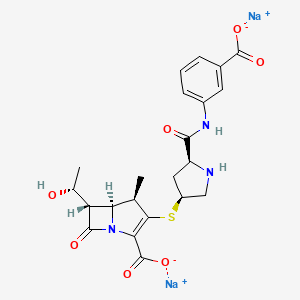
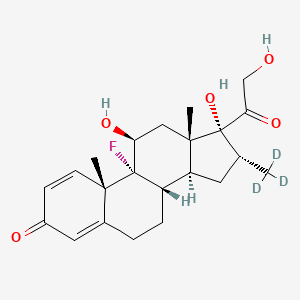

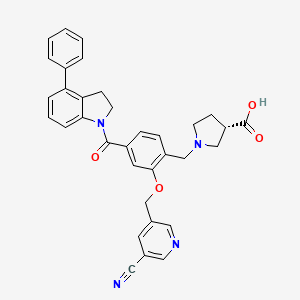
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-tetradec-9-enoate](/img/structure/B12395713.png)
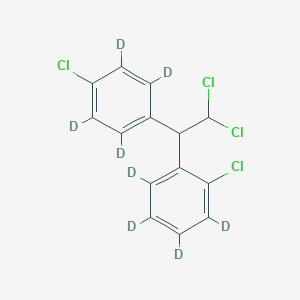
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
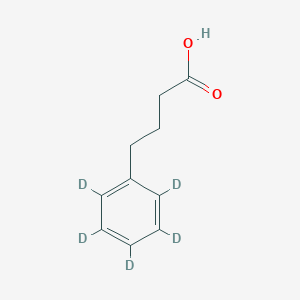
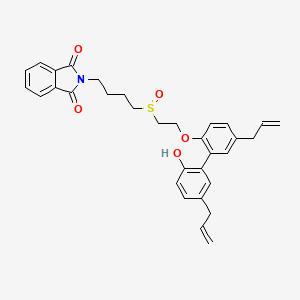


![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)
